molecular formula C32H22Br2N4 B12624333 3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) CAS No. 918948-05-7

3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)

Cat. No.: B12624333
CAS No.: 918948-05-7
M. Wt: 622.4 g/mol
InChI Key: KMZJTACKNGCPRC-UHFFFAOYSA-N
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Description

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) is a complex organic compound that features a pyrazole core linked to two indole units through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-bromoindole in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the indole units can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the indole units.

    5-Bromoindole: Contains the indole unit but lacks the pyrazole core.

    3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(indole): Similar structure but without the bromine atoms.

Uniqueness

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) is unique due to the presence of both the pyrazole and indole units, as well as the bromine atoms. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918948-05-7

Molecular Formula

C32H22Br2N4

Molecular Weight

622.4 g/mol

IUPAC Name

5-bromo-3-[(5-bromo-1H-indol-3-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-1H-indole

InChI

InChI=1S/C32H22Br2N4/c33-21-11-13-29-24(15-21)26(17-35-29)31(27-18-36-30-14-12-22(34)16-25(27)30)28-19-38(23-9-5-2-6-10-23)37-32(28)20-7-3-1-4-8-20/h1-19,31,35-36H

InChI Key

KMZJTACKNGCPRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(C3=CNC4=C3C=C(C=C4)Br)C5=CNC6=C5C=C(C=C6)Br)C7=CC=CC=C7

Origin of Product

United States

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